![molecular formula C20H13ClFNO2 B2683828 N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide CAS No. 157488-12-5](/img/structure/B2683828.png)
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide
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Description
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide, also known as BCF, is a chemical compound that has been widely researched for its potential medical applications. BCF belongs to the class of compounds known as benzamides, which have been found to have a wide range of biological activities.
Scientific Research Applications
- Background : N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides (3a-j) were synthesized by chloroacetylation of 2-amino-5-chlorbenzophenone, followed by reaction with substituted phenylpiperazine .
- Significance : These compounds exhibit potential as CNS agents. Molecular docking studies suggest that they correctly bind to the GABAA receptor, which plays a crucial role in anxiety and muscle relaxation .
- Promising Compound : Compound 3h demonstrated potent anxiolytic and skeletal muscle relaxant activity .
- Multifaceted Applications : N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide has been investigated for its pharmacological properties, including potential drug-likeness and bioavailability .
- Future Optimization : While the bioavailability appears acceptable, further optimization is necessary for drug development .
- Chemical Structure : Researchers have explored the physicochemical properties of this compound, comparing it to the standard drug diazepam .
- Potential Applications : Its multifaceted applications extend beyond pharmaceutical studies, making it a fascinating subject for material science research.
- Docking Studies : Computational modeling revealed the binding affinity of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide to specific receptors, aiding drug design .
- Predictive Tools : Software programs assessed physicochemical similarity and drug-likeness properties .
- Evaluation in Albino Mice : Compound 3h showed promising anxiolytic effects, suggesting its potential as an anti-anxiety agent .
Central Nervous System (CNS) Agents
Pharmaceutical Studies
Material Science
Molecular Modeling and Computational Studies
Anxiolytic Activity
Skeletal Muscle Relaxation
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO2/c21-15-8-11-18(23-20(25)14-6-9-16(22)10-7-14)17(12-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMYFRWSIKUOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide |
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